Phenylmaleimide

Descripción general

Descripción

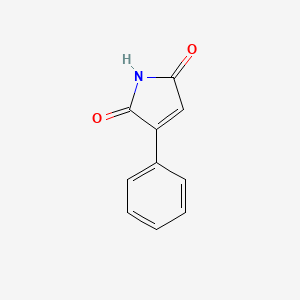

Phenylmaleimide, also known as N-phenylmaleimide, is an organic compound with the molecular formula C10H7NO2. It is characterized by a five-membered ring structure with a phenyl group attached to the nitrogen atom. This compound is known for its high thermal stability and is used in various industrial and research applications due to its unique chemical properties .

Métodos De Preparación

Phenylmaleimide can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with aniline in the presence of an acid catalyst. The reaction typically proceeds through the formation of maleanilic acid, which is then cyclized to form this compound . Industrial production methods often involve similar steps but are optimized for higher yields and purity. For example, the process may include the use of solvents like toluene and additional purification steps to remove impurities .

Análisis De Reacciones Químicas

Phenylmaleimide undergoes various chemical reactions, including:

Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions, forming adducts with dienes such as furan.

Copolymerization: This compound can copolymerize with other monomers like styrene and methyl methacrylate, resulting in copolymers with enhanced thermal and mechanical properties.

Substitution Reactions: It can undergo substitution reactions where the phenyl group is replaced by other substituents under specific conditions.

Common reagents used in these reactions include dienes for Diels-Alder reactions and various monomers for copolymerization. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Polymer Science

1.1 Heat-Resistant Polymers

N-phenylmaleimide is widely recognized for enhancing the thermal stability of polymers. It is often copolymerized with other monomers to create materials with superior heat resistance, making it suitable for applications in automotive, aerospace, and electronics industries. For example, copolymers of NPMI with styrene and maleic anhydride have been shown to improve the heat deflection temperature (HDT) of acrylonitrile-butadiene-styrene (ABS) blends significantly .

1.2 Diels-Alder Reactions

PMI is utilized in Diels-Alder reactions, a fundamental method in organic synthesis that facilitates the formation of cyclic compounds. The reaction between N-phenylmaleimide and buta-1,3-diene generates valuable cycloadducts that can serve as precursors for various chemical compounds . This application is particularly relevant in educational settings, where students engage in hands-on experiments to synthesize these compounds.

Biomedical Applications

2.1 Drug Delivery Systems

N-phenylmaleimide derivatives are being explored for their potential in drug delivery systems due to their ability to form stable polymeric micelles and nanoparticles. These systems can encapsulate therapeutic agents, improving their solubility and bioavailability while providing controlled release profiles .

2.2 Bioelectronic Devices

Recent studies have highlighted the use of NPMI in developing bioelectronic devices such as biosensors and biofuel cells. The redox-active properties of NPMI facilitate electron transfer processes essential for the functionality of these devices .

Material Engineering

3.1 Thermotropic Liquid Crystals

N-phenylmaleimide is also employed in the synthesis of thermotropic liquid crystal oligomers, which exhibit unique thermal properties that make them suitable for applications in display technologies and advanced coatings . These oligomers can be tailored to achieve specific thermal and optical characteristics.

3.2 Dental Materials

In dental applications, NPMI has been incorporated into enamel-dentin adhesives and restorative composites. Its inclusion enhances the mechanical properties and bonding strength of these materials, contributing to improved longevity and performance in dental restorations .

Case Studies

Mecanismo De Acción

The mechanism of action of phenylmaleimide involves its ability to participate in various chemical reactions due to its electron-accepting properties. In copolymerization reactions, this compound units are incorporated into the polymer chain, enhancing the thermal stability and mechanical properties of the resulting copolymer . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Phenylmaleimide is unique due to its high thermal stability and ability to form copolymers with enhanced properties. Similar compounds include:

Maleimide: Lacks the phenyl group and has different reactivity and properties.

N-methylmaleimide: Contains a methyl group instead of a phenyl group, resulting in different chemical behavior.

3,4-Disubstituted maleimides: These compounds have additional substituents on the maleimide ring, which can significantly alter their properties and applications.

This compound stands out due to its specific structure, which imparts unique thermal and mechanical properties to the materials it is incorporated into.

Actividad Biológica

Phenylmaleimide (PMI) and its derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a chemical compound characterized by a maleimide functional group attached to a phenyl ring. Its structure allows it to engage in various biochemical interactions, making it a candidate for therapeutic applications.

In Vitro Studies

Research has demonstrated that N-phenylmaleimide derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study assessed the cytotoxicity of several derivatives, including M2, M5, M7, and M9 on B16F10 melanoma cells. The results indicated that these compounds significantly inhibited tumor growth and reduced lung metastasis in preclinical mouse models.

- Table 1: IC50 Values of N-Phenylmaleimide Derivatives Against B16F10 Melanoma Cells

| Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

|---|---|---|---|

| M2 | 5.2 | 4.1 | 3.0 |

| M5 | 6.0 | 4.8 | 3.5 |

| M7 | 7.5 | 5.6 | 4.0 |

| M9 | 4.0 | 3.2 | 2.8 |

The study also indicated that M5 and M7 displayed low toxicity with minor alterations in hematological parameters, suggesting their potential as safer therapeutic agents .

The mechanism through which phenylmaleimides exert their cytotoxic effects appears to be linked to mitochondrial dysfunction. The compounds were shown to decrease the mitochondrial membrane potential in treated cells, which is a critical indicator of apoptosis induction.

- Figure 1: Effect of Maleimides on Mitochondrial Membrane Potential

The mitochondrial membrane potential was assessed using the JC-1 fluorescent probe, revealing that treatment with maleimides led to a significant decrease in the red/green fluorescence ratio compared to control cells .

In Vivo Studies

In vivo experiments further corroborated the antitumor efficacy of N-phenylmaleimide derivatives. The compounds were administered to mice bearing B16F10 melanoma tumors, resulting in reduced tumor size and lower incidence of metastasis.

- Case Study: Antitumor Efficacy in Mouse Models

In a controlled study, mice treated with M5 and M7 showed a reduction in tumor volume by approximately 60% compared to untreated controls after four weeks of treatment. The analysis included histopathological examination which confirmed reduced cell proliferation in treated tumors .

Additional Biological Activities

Beyond their antitumor effects, phenylmaleimides have been investigated for other biological activities:

- Protein Kinase C Inhibition : Some studies suggest that certain maleimides can inhibit protein kinase C activity, which is involved in various signaling pathways related to cancer progression .

- Muscle Fiber Interaction : Research has shown that N-phenylmaleimide can affect muscle fibers by altering their mechanical properties when reacted with ATP and magnesium ions, indicating potential applications in muscle physiology studies .

Propiedades

IUPAC Name |

3-phenylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMZEPRSPLASMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503419 | |

| Record name | 3-Phenyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34900-45-3 | |

| Record name | 3-Phenyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-phenylmaleimide?

A1: The molecular formula of N-phenylmaleimide is C10H7NO2, and its molecular weight is 173.17 g/mol.

Q2: Can you describe a green method for the synthesis of N-phenylmaleimide?

A2: Yes, N-phenylmaleimide can be synthesized using a two-step, green chemistry approach []. This involves reacting maleic anhydride with a substituted aniline to yield a substituted N-phenylmaleimide precursor. A Diels–Alder reaction with 2,5-dimethylfuran then yields the desired N-phenylmaleimide derivative.

Q3: Are there other methods for synthesizing N-phenylmaleimide derivatives?

A3: Absolutely. One common method involves the reaction of maleic anhydride with aniline in the presence of an organic solvent and a catalyst like p-toluenesulfonic acid []. Microwave-assisted synthesis, offering faster reaction times and good yields, is another viable option []. This method involves direct reaction of maleic anhydride with aniline under microwave irradiation [].

Q4: What are the primary applications of phenylmaleimide-based polymers?

A4: this compound-based polymers are sought-after for their excellent heat resistance and are often employed as modifiers in various resins. For instance, styrene-N-phenylmaleimide copolymers enhance the heat resistance of acrylonitrile-butadiene-styrene (ABS) alloys []. Similarly, they improve the toughness of cyanate ester resins [] and aromatic diamine-cured epoxy resins [, ].

Q5: How does the incorporation of N-phenylmaleimide influence the properties of styrene copolymers?

A5: Incorporating N-phenylmaleimide units significantly enhances the heat resistance of styrene copolymers. This improvement is attributed to the increased rigidity of the copolymer backbone due to the presence of the imide group [].

Q6: What is the impact of N-phenylmaleimide content on the thermal properties of styrene copolymers?

A6: Studies reveal a direct correlation between N-phenylmaleimide content and the heat resistance of the resulting copolymers. As the content of N-phenylmaleimide increases, both the heat resistance and thermal stability of the copolymers improve significantly [].

Q7: Can N-phenylmaleimide be used in membrane technology?

A8: Yes, N-phenylmaleimide-containing copolymers have shown promise in membrane applications. Styrene-substituted N-phenylmaleimide copolymer membranes have been successfully employed for the pervaporation of ethanol-water mixtures, demonstrating selective permeability towards water [].

Q8: How does N-phenylmaleimide interact with biological systems?

A9: N-phenylmaleimide is known to inhibit specific proteins in biological systems. One example is its interaction with the Ca2+-ATPase enzyme in skeletal muscle sarcoplasmic reticulum. This interaction leads to the inhibition of ATPase activity [].

Q9: Are there other examples of N-phenylmaleimide interacting with proteins?

A11: Research points towards a specific membrane protein in rat liver and heart mitochondria being targeted by N-phenylmaleimide. This interaction inhibits pyruvate transport into the mitochondria, with α-cyanocinnamate offering protection against this inhibition []. This suggests that the targeted protein might be involved in the pyruvate transport mechanism within the mitochondria [].

Q10: How does the structure of N-phenylmaleimide affect its reactivity in Diels-Alder reactions?

A12: The structure of the N-substituent on the phenyl ring significantly impacts the reactivity and stereoselectivity of N-phenylmaleimide derivatives in Diels-Alder reactions. For example, bulky substituents can lead to a preference for the formation of exo adducts [].

Q11: Have computational methods been used to study N-phenylmaleimide and its derivatives?

A13: Yes, computational chemistry, particularly density functional theory (DFT), has been instrumental in understanding the vibrational properties of N-phenylmaleimide derivatives, specifically aryl azides like 4-azido-N-phenylmaleimide []. DFT calculations have provided insights into the vibrational coupling modes and Fermi resonances in these molecules, essential for their potential application as vibrational probes [].

Q12: Can you elaborate on the use of chiral anionic initiators in the polymerization of N-phenylmaleimide derivatives?

A14: Chiral anionic initiators, composed of diethylzinc and chiral ligands, have been successfully employed in the asymmetric polymerization of N-phenylmaleimide derivatives []. This approach allows for the synthesis of optically active polymers, with the degree of optical activity being significantly influenced by the N-substituents, initiators, and polymerization conditions [].

Q13: What is the environmental impact of N-phenylmaleimide and its derivatives?

A15: While specific data on the environmental impact of N-phenylmaleimide is limited in the provided literature, it is crucial to consider potential ecotoxicological effects and explore strategies for responsible waste management and recycling of these compounds and their derivatives [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.